N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide
Overview
Description
N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C15H12N4OS and its molecular weight is 296.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Thermodynamic Properties
- Spectroscopic Analysis: A compound closely related to N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide has been studied for its spectroscopic and thermodynamic properties. The research involved calculations of optimized geometry, atomic charges, and thermodynamic properties using Hartree Fock Theory and Density Functional Theory. The study is significant for understanding the molecular stability and charge transfer within such molecules (Uppal, Kamni, & Khajuria, 2019).
Antimicrobial Activity
- Development of Novel Antimicrobial Agents: Various Schiff bases of a similar compound have been synthesized and tested for antimicrobial activity. The study highlights the potential of such compounds in creating new antimicrobial agents (Khairwar, Mishra, & Singh, 2021).
Anticancer Activity
- Anticancer Evaluation: Compounds containing the imidazole moiety, similar to the one , have been evaluated for anticancer activity. These studies provide insights into the potential of such compounds in developing new cancer treatments (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Sensor Development
- Fluorescent Sensor Creation: Research has been conducted on creating a new fluorescent sensor using a compound structurally similar to this compound. This sensor showed high sensitivity and selectivity, indicating the potential of such compounds in sensor technology (Li & Xiao, 2016).
Enzyme Inhibition for Disease Treatment
- Enzyme Inhibition in Disease Treatment: Certain derivatives of imidazole have shown potential in inhibiting enzymes crucial for diseases like SARS-CoV-2, indicating the therapeutic potential of compounds similar to this compound (Al‐Janabi, Elzupir, & Yousef, 2020).
Antileishmanial Activity
- Antileishmanial Effects: Research on imidazole hydrazone compounds, closely related to the compound , has demonstrated activity against Leishmania chagasi. This indicates a potential application in treating leishmaniasis (Oliveira et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains an imidazole ring, which is a common feature in many biologically active molecules . Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal properties .
Mode of Action
The presence of the imidazole ring suggests that it may interact with biological targets through hydrogen bonding and π-π stacking interactions
Biochemical Pathways
Given the known properties of imidazole derivatives, it is possible that this compound may interfere with the synthesis or function of certain proteins or enzymes
Result of Action
Given the known antifungal properties of imidazole derivatives , it is possible that this compound may inhibit the growth of certain fungi
Properties
IUPAC Name |
N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(14-2-1-9-21-14)18-17-10-12-3-5-13(6-4-12)19-8-7-16-11-19/h1-11H,(H,18,20)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPSMOLLYKPMU-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329431 | |
Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866009-62-3 | |
Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.